molecular formula C18H19FN4O4 B2800850 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1235312-13-6

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Número de catálogo: B2800850
Número CAS: 1235312-13-6
Peso molecular: 374.372
Clave InChI: LRJHYUXEOMWZQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H19FN4O4 and its molecular weight is 374.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Synthesis and Characterization :

    • A study reported the synthesis of a compound similar to the one , using a click chemistry approach. This compound exhibited good thermal stability and was characterized by IR, NMR, MS studies, and X-ray diffraction analysis. It showed potential cytotoxic effects and was analyzed for its binding with human serum albumin to understand its pharmacokinetics nature for further biological application. The study also included molecular docking studies to elucidate insights into new molecules in carrier proteins (Govindhan et al., 2017).
  • Radiosynthesis for Imaging Purposes :

    • Another study focused on labeling a similar compound with carbon-11 for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography. This process demonstrated the compound's high affinity and selectivity for NR2B receptors (Labas et al., 2009).
  • Structural Exploration and Antiproliferative Activity :

    • The antiproliferative activity of a structurally similar compound was evaluated. This compound was also characterized using various spectroscopic methods and X-ray diffraction studies. The study revealed the conformation of the compound and its intermolecular interactions (Prasad et al., 2018).
  • Evaluation as a COX2 Inhibitor :

    • A compound structurally similar to the one was synthesized and found to be potent in selectively inhibiting COX2 over COX1. This discovery highlights the significance of these compounds in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).
  • Role in Binge Eating :

    • A study investigated the effects of compounds including GSK1059865, a selective OX1R antagonist, in a binge eating model in rats. This study highlighted the role of OX1R mechanisms in binge eating, suggesting that antagonism at OX1R could be a novel pharmacological treatment for eating disorders (Piccoli et al., 2012).
  • Antimicrobial and Docking Properties :

    • Another study synthesized a series of compounds and evaluated them for antimicrobial activity and docking properties. The study found that certain compounds showed good activity against Methicillin-resistant Staphylococcus aureus and other microbial strains (Anuse et al., 2019).
  • Conformational Analysis and Crystal Structure :

    • The conformational analysis and crystal structure of a similar compound were studied, focusing on the piperidin ring's conformation in solution and solid states. This study provided insights into the stability and phase transitions of the compound (Ribet et al., 2005).
  • Potential Antipsychotic Properties :

    • Research into conformationally restricted butyrophenones, including compounds with a 4-(6-fluorobenzisoxazolyl)piperidine moiety, indicated potential as antipsychotic agents. This study assessed their affinity for dopamine and serotonin receptors, as well as their antipsychotic potential and side effect risks (Raviña et al., 2000).

Propiedades

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c19-14-4-2-1-3-13(14)18(26)23-8-5-12(6-9-23)11-20-16(24)17(25)21-15-7-10-27-22-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJHYUXEOMWZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.